Sodium 6-methoxybenzo[d]thiazole-2-carboxylate

NQO2 inhibition Cancer chemopotentiation Neuroinflammation

Sodium 6-methoxybenzo[d]thiazole-2-carboxylate (CAS 681281-67-4, molecular formula C₉H₆NNaO₃S, molecular weight 231.21 g/mol) is a heterocyclic carboxylate salt featuring a benzothiazole core with a methoxy substituent at the 6-position and a sodium carboxylate group at the 2-position. Commercially available at purities of ≥95% (AKSci) and 98% (Leyan) , this compound serves as a versatile synthetic intermediate and a privileged scaffold for medicinal chemistry applications.

Molecular Formula C9H6NNaO3S
Molecular Weight 231.21 g/mol
CAS No. 681281-67-4
Cat. No. B3149932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 6-methoxybenzo[d]thiazole-2-carboxylate
CAS681281-67-4
Molecular FormulaC9H6NNaO3S
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+]
InChIInChI=1S/C9H7NO3S.Na/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
InChIKeyMFHMJBIDQHWWQU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 6-Methoxybenzo[d]thiazole-2-carboxylate (CAS 681281-67-4): Core Identity and Procurement Baseline


Sodium 6-methoxybenzo[d]thiazole-2-carboxylate (CAS 681281-67-4, molecular formula C₉H₆NNaO₃S, molecular weight 231.21 g/mol) is a heterocyclic carboxylate salt featuring a benzothiazole core with a methoxy substituent at the 6-position and a sodium carboxylate group at the 2-position . Commercially available at purities of ≥95% (AKSci) and 98% (Leyan) , this compound serves as a versatile synthetic intermediate and a privileged scaffold for medicinal chemistry applications. The methoxy substituent contributes electronic modulation to the benzothiazole ring, while the sodium carboxylate group enhances aqueous solubility compared to the corresponding free acid or ester forms [1].

Why Generic Benzothiazole-2-Carboxylate Salts Cannot Substitute for Sodium 6-Methoxybenzo[d]thiazole-2-Carboxylate


Benzothiazole-2-carboxylate derivatives are not functionally interchangeable because the nature and position of ring substituents critically govern both their physicochemical properties and biological target engagement. The 6-methoxy group on the benzothiazole core modulates electronic density and steric profile, which directly influences enzyme inhibition potency: in a head-to-head NQO2 assay, the 6-methoxy analog achieved an IC₅₀ of 51 nM, compared to 79 nM for the 6-amino analog and 31 nM for the 6-acetamide analog—a nearly 1.5-fold difference between the methoxy and amino substituents within the same assay [1]. Similarly, in anti-tubercular screening, the 6-methoxy-containing peptide conjugate exhibited an MIC of 4 µg/mL against M. tuberculosis H37Ra, surpassing the 6-methyl analog (MIC = 8 µg/mL) by a factor of two [2]. The sodium salt form further distinguishes this compound from its corresponding free acid (which is only slightly water-soluble), enabling homogeneous aqueous-phase reactions and formulations without organic co-solvents . These quantitative differences mean that substituting an unsubstituted or differently substituted benzothiazole-2-carboxylate will yield materially different potency, solubility, and synthetic utility.

Quantitative Differentiation Evidence for Sodium 6-Methoxybenzo[d]thiazole-2-Carboxylate vs. Closest Analogs


NQO2 Enzyme Inhibition: 6-Methoxy (IC₅₀ = 51 nM) vs. 6-Amino (IC₅₀ = 79 nM) and 6-Acetamide (IC₅₀ = 31 nM) in a Direct Head-to-Head Comparison

In a direct head-to-head comparison within the same NQO2 enzyme inhibition assay, three 3',4',5'-trimethoxybenzothiazole analogs differing only at the 6-position substituent were evaluated. The 6-methoxy analog (compound 40) exhibited an IC₅₀ of 51 nM, demonstrating 1.55-fold higher potency than the 6-amino analog (compound 48, IC₅₀ = 79 nM) but 1.65-fold lower potency than the 6-acetamide analog (compound 49, IC₅₀ = 31 nM). These data place the 6-methoxy substituent as a strong contributor to NQO2 inhibition, superior to 6-amino but inferior to 6-acetamide, providing a clear rank-order for substituent selection in NQO2-targeted programs [1].

NQO2 inhibition Cancer chemopotentiation Neuroinflammation

Anti-Tubercular DprE1 Activity: 6-Methoxy Conjugate (MIC = 4 µg/mL) vs. 6-Methyl Conjugate (MIC = 8 µg/mL) with Favorable Cytotoxicity Profile

In a comparative evaluation of thirty small peptide conjugates of benzothiazole-2-carboxylic acids targeting DprE1, the methyl (6-methoxybenzo[d]thiazole-2-carbonyl)tryptophylalaninate conjugate demonstrated an MIC of 4 µg/mL against M. tuberculosis H37Ra, representing a 2-fold potency advantage over the directly comparable methyl (6-methylbenzo[d]thiazole-2-carbonyl)tryptophylalaninate conjugate (MIC = 8 µg/mL) [1]. Both compounds were mycobactericidal, achieving complete kill at 8–16 µg/mL. Critically, the 6-methoxy conjugate showed no significant cytotoxicity against the human HepG2 cell line at active concentrations [1]. In silico docking against DprE1 (PDB ID: 4KW5) yielded docking scores of −8.49 kcal/mol for the 6-methoxy conjugate, consistent with its superior experimental potency [1].

Antitubercular agents DprE1 inhibition Mycobacterium tuberculosis

Aqueous Solubility Advantage: Sodium Salt Form Enables ≥25 mg/mL Water Solubility vs. Slightly Soluble Free Acid

The sodium carboxylate salt form of 6-methoxybenzo[d]thiazole-2-carboxylate demonstrates aqueous solubility of at least 25 mg/mL (approximately 108 mM) in water [1][2]. In contrast, the corresponding free acid, 6-methoxybenzothiazole-2-carboxylic acid (CAS 946-13-4), is described as only slightly soluble in water . This solubility differential is consistent with the general principle that sodium carboxylate salts exhibit markedly higher aqueous solubility than their parent carboxylic acids, enabling homogeneous reaction conditions in purely aqueous or mixed aqueous-organic systems without requiring organic co-solvents or surfactants.

Aqueous solubility Salt formulation Reaction medium compatibility

Validated Protein–Ligand Structural Data: Co-crystal Structure with TrmD Methyltransferase at 1.53 Å Resolution (PDB 6QOW)

6-Methoxybenzothiazole-2-carboxylic acid (the free acid form of the target compound) has been co-crystallized with TrmD, a tRNA-(N1G37) methyltransferase from Mycobacterium abscessus, and the structure deposited in the Protein Data Bank under accession code 6QOW at 1.53 Å resolution [1]. This validated structural information provides atomic-level detail of binding interactions within the enzyme active site, enabling structure-guided optimization. While fragment screening data for other 6-substituted benzothiazole-2-carboxylic acid analogs at TrmD are not publicly available for direct quantitative comparison, the availability of a high-resolution co-crystal structure represents a distinct advantage for fragment-based drug discovery programs targeting mycobacterial tRNA modification enzymes [1].

Fragment-based drug discovery TrmD methyltransferase Structural biology

Coordination Chemistry Utility: Demonstrated Formation of Crystalline Co(II) Complexes for Catalytic Carbonylation Applications

6-Methoxybenzothiazole-2-carboxylate (MBTC) has been successfully employed as a ligand for the synthesis and structural characterization of a Co(II) complex, Co(MBTC)₂(DMF)₂, which was characterized by single-crystal X-ray diffraction and applied to the carbonylation of benzyl chloride [1]. This demonstrates the compound's ability to act as a bidentate or bridging carboxylate ligand in metal coordination chemistry. While systematic comparative studies of different 6-substituted benzothiazole-2-carboxylate ligands in coordination chemistry are not available, this established precedent provides confidence in the ligand competency of the 6-methoxy variant for applications in catalysis and materials science [1].

Coordination chemistry Metal-organic complexes Carbonylation catalysis

High-Impact Research and Industrial Application Scenarios for Sodium 6-Methoxybenzo[d]thiazole-2-Carboxylate


NQO2-Targeted Cancer Chemopotentiation and Neuroinflammation Research

Research groups investigating NQO2 as a therapeutic target for enhancing cancer therapy efficacy or mitigating oxidative damage in neuroinflammation should select sodium 6-methoxybenzo[d]thiazole-2-carboxylate as a key synthetic intermediate. The 6-methoxy substituent delivers an IC₅₀ of 51 nM against NQO2, a 1.55-fold improvement over the 6-amino analog (79 nM), as demonstrated in a direct comparative enzyme inhibition assay [1]. This potency rank-order guides prioritization when the 6-acetamide variant (31 nM) is excluded due to metabolic or solubility concerns. The sodium salt form facilitates aqueous assay preparation, and the free acid can be readily generated for further derivatization.

Anti-Tubercular Lead Optimization Targeting DprE1 in Mycobacterium tuberculosis

Medicinal chemistry teams developing non-covalent DprE1 inhibitors for tuberculosis should prioritize 6-methoxybenzo[d]thiazole-2-carboxylic acid derivatives as the core scaffold. Peptide conjugates incorporating the 6-methoxybenzothiazole-2-carbonyl moiety achieve an MIC of 4 µg/mL against M. tuberculosis H37Ra—twice as potent as the 6-methyl analog (8 µg/mL)—with no detectable cytotoxicity toward HepG2 cells [2]. The validated DprE1 docking score of −8.49 kcal/mol [2] enables structure-based design, while the sodium salt starting material streamlines amide coupling and conjugation chemistry in aqueous-organic media.

Fragment-Based Drug Discovery Against Mycobacterial TrmD Methyltransferase

Structural biology and fragment-based drug discovery groups targeting tRNA modification enzymes in mycobacterial species can leverage the high-resolution (1.53 Å) co-crystal structure of 6-methoxybenzothiazole-2-carboxylic acid bound to M. abscessus TrmD (PDB 6QOW) [3]. This validated structural data enables immediate structure-guided fragment growing and merging strategies without the delay and cost of de novo crystallography. Procurement of the sodium salt provides a pre-weighed, soluble form of the fragment for co-crystallization trials or biophysical screening campaigns.

Coordination Chemistry and Catalytic Carbonylation Process Development

Inorganic and organometallic chemistry groups exploring benzothiazole-based ligands for transition metal catalysis can employ sodium 6-methoxybenzo[d]thiazole-2-carboxylate directly as a ligand precursor. The formation of crystalline Co(MBTC)₂(DMF)₂—fully characterized by single-crystal X-ray diffraction—and its demonstrated catalytic activity in benzyl chloride carbonylation [4] establish this ligand's competency for applications in carbonylation catalysis. The sodium salt's aqueous solubility simplifies metal complexation screening in polar media compared to ester or free acid ligand forms.

Quote Request

Request a Quote for Sodium 6-methoxybenzo[d]thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.